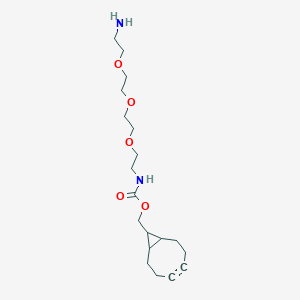

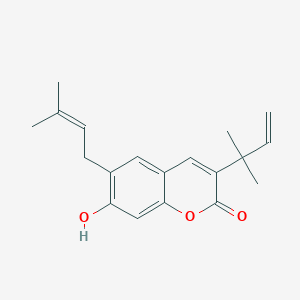

![molecular formula C24H28N2O3S B12295438 (3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)

(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido cis-(-)-1,3-Dibencilhexahidro-2-oxo-1H-tieno[3,4-d]imidazol-4-valérico es un compuesto orgánico complejo que pertenece a la clase de los derivados del imidazol. Este compuesto se caracteriza por sus características estructurales únicas, que incluyen un núcleo hexahidro-2-oxo-1H-tieno[3,4-d]imidazol con sustituyentes dibencilo y ácido valérico. Los derivados del imidazol son conocidos por su amplia gama de aplicaciones en la química medicinal, debido a sus diversas actividades biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Ácido cis-(-)-1,3-Dibencilhexahidro-2-oxo-1H-tieno[3,4-d]imidazol-4-valérico generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclización de amido-nitrilos en presencia de catalizadores de níquel, seguido de proto-desmetalación, tautomerización y ciclización deshidratante . Las condiciones de reacción son generalmente suaves, lo que permite la inclusión de varios grupos funcionales.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar el uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como reacciones de condensación, ciclización y purificación mediante cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ácido cis-(-)-1,3-Dibencilhexahidro-2-oxo-1H-tieno[3,4-d]imidazol-4-valérico experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo del imidazol, a menudo utilizando reactivos halogenados.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio.

Sustitución: Reactivos halogenados, bases fuertes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

El Ácido cis-(-)-1,3-Dibencilhexahidro-2-oxo-1H-tieno[3,4-d]imidazol-4-valérico tiene numerosas aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.

Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores.

Mecanismo De Acción

El mecanismo de acción del Ácido cis-(-)-1,3-Dibencilhexahidro-2-oxo-1H-tieno[3,4-d]imidazol-4-valérico implica su interacción con objetivos moleculares específicos y vías. El anillo del imidazol puede interactuar con enzimas y receptores, modulando su actividad. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular .

Compuestos similares:

- cis-1,3,4,6-Tetranitrooctahidroimidazo[4,5-d]imidazol

- Derivados del imidazol 1,2,4,5-tetra-sustituidos

Comparación: El Ácido cis-(-)-1,3-Dibencilhexahidro-2-oxo-1H-tieno[3,4-d]imidazol-4-valérico es único debido a sus sustituyentes específicos y configuración estructural. En comparación con otros derivados del imidazol, puede exhibir diferentes actividades biológicas y reactividad química, convirtiéndolo en un compuesto valioso para la investigación y aplicaciones industriales .

Comparación Con Compuestos Similares

- cis-1,3,4,6-Tetranitrooctahydroimidazo[4,5-d]imidazole

- 1,2,4,5-Tetra-substituted imidazole derivatives

Comparison: cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is unique due to its specific substituents and structural configuration. Compared to other imidazole derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Propiedades

IUPAC Name |

5-(1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c27-22(28)14-8-7-13-21-23-20(17-30-21)25(15-18-9-3-1-4-10-18)24(29)26(23)16-19-11-5-2-6-12-19/h1-6,9-12,20-21,23H,7-8,13-17H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGESDSQUYHPLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)

![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12295396.png)

![4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)

![3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)